Tert-butyl 3-((cyano(3-methoxyphenyl)methyl)amino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((cyano(3-methoxyphenyl)methyl)amino)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((cyano(3-methoxyphenyl)methyl)amino)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the cyano and methoxyphenyl groups. The tert-butyl ester group is then added to complete the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((cyano(3-methoxyphenyl)methyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxyphenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 3-((cyano(3-methoxyphenyl)methyl)amino)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmaceutical intermediate.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-((cyano(3-methoxyphenyl)methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and methoxyphenyl groups may play a role in binding to enzymes or receptors, modulating their activity. The azetidine ring can also contribute to the compound’s stability and reactivity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxoazetidine-1-carboxylate: Shares the azetidine ring and tert-butyl ester group but lacks the cyano and methoxyphenyl groups
Uniqueness
The presence of the cyano and methoxyphenyl groups, along with the azetidine ring, makes it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C17H23N3O3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 3-[[cyano-(3-methoxyphenyl)methyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-10-13(11-20)19-15(9-18)12-6-5-7-14(8-12)22-4/h5-8,13,15,19H,10-11H2,1-4H3 |
InChI Key |
CEPJWSQBJFCAOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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